molecular formula C9H12N2O2 B13069860 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B13069860
M. Wt: 180.20 g/mol
InChI Key: LTGJGCXCTXEVLN-UHFFFAOYSA-N
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Description

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an oxetane ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 4-methyl-3-nitropyridine with oxetan-3-ol under specific conditions. The nitro group is then reduced to an amine group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of both a methyl group and an oxetane ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-methyl-6-(oxetan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c1-6-2-9(11-3-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3

InChI Key

LTGJGCXCTXEVLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OC2COC2

Origin of Product

United States

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